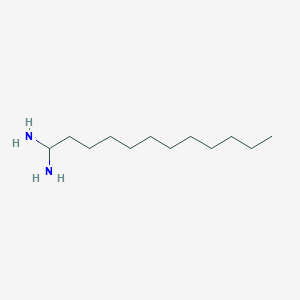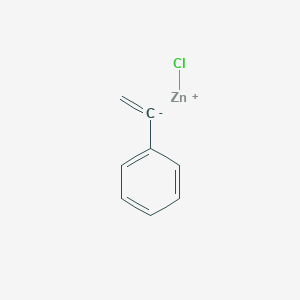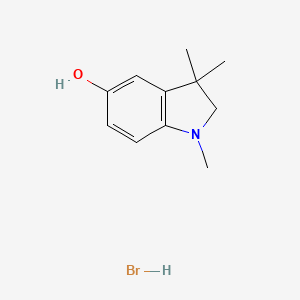
1,3,3-trimethyl-2H-indol-5-ol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-2H-indol-5-ol;hydrobromide typically involves the reaction of 1,3,3-trimethyl-2H-indol-5-ol with hydrobromic acid. The reaction conditions often include refluxing the mixture in a suitable solvent, such as methanol or ethanol, to facilitate the formation of the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.
科学研究应用
1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide has several scientific research applications, including:
Chemistry: Used as a reactant in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,3-trimethyl-2H-indol-5-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3,3-Trimethylindolenine: Another indole derivative with similar structural features.
2,3,3-Trimethyl-5-methoxy-3H-indole: A methoxy-substituted indole with distinct properties.
Uniqueness
1,3,3-Trimethyl-2H-indol-5-ol;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt
属性
CAS 编号 |
131057-76-6 |
|---|---|
分子式 |
C11H16BrNO |
分子量 |
258.15 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-2H-indol-5-ol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-11(2)7-12(3)10-5-4-8(13)6-9(10)11;/h4-6,13H,7H2,1-3H3;1H |
InChI 键 |
SETLJPZOTWFVIS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C2=C1C=C(C=C2)O)C)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
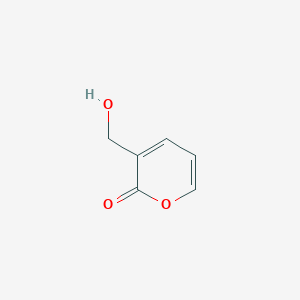
![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
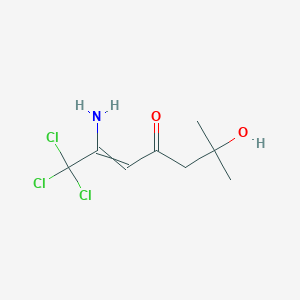
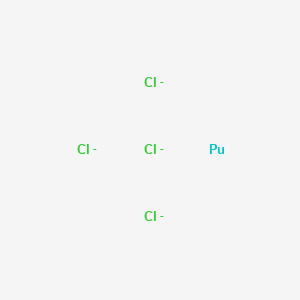
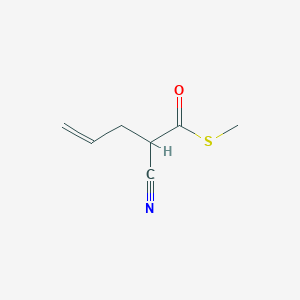
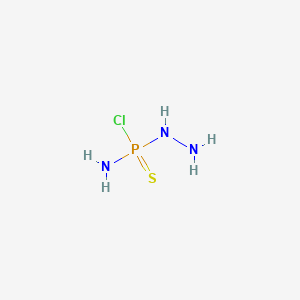

![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)
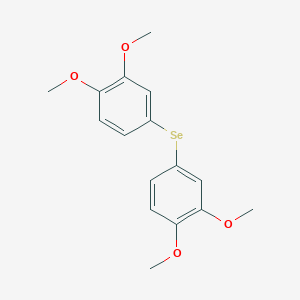
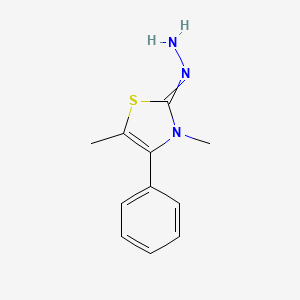
![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)
